N-methyl-N-phenylpyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-methyl-N-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-14(11-5-3-2-4-6-11)12(15)10-7-8-13-9-10/h2-6,10,13H,7-9H2,1H3 |
InChI Key |
VZIWWLIHHFDZEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for N Methyl N Phenylpyrrolidine 3 Carboxamide and Its Analogues
Established Synthetic Routes and Reaction Pathways
Traditional synthetic strategies for pyrrolidine (B122466) carboxamide derivatives often rely on a linear, step-by-step approach. This typically involves the initial synthesis or sourcing of a pyrrolidine core, followed by functionalization and final amide bond formation. These methods are well-documented and provide reliable access to a range of analogues.
Multi-Step Synthesis Approaches for Pyrrolidine Carboxamide Derivatives
Multi-step synthesis is a cornerstone for creating complex pyrrolidine derivatives. These pathways often begin with commercially available precursors, such as L-proline (pyrrolidine-2-carboxylic acid) or other pyrrolidine-based starting materials. mdpi.comrroij.com A common strategy involves the conversion of a carboxylic acid group on the pyrrolidine ring into a more reactive species, such as an acyl chloride, to facilitate subsequent reactions.
For instance, a general route to N-substituted pyrrolidine-2-carboxamides begins with the reaction of L-proline with phosphorus pentachloride (PCl5) in acetyl chloride to generate the intermediate pyrrolidine-2-carbonyl chloride. rroij.comresearchgate.net This reactive intermediate is then treated with a substituted aniline (B41778) in a suitable solvent like dry acetone (B3395972) under reflux conditions to yield the final N-phenylpyrrolidine-2-carboxamide derivative. rroij.comresearchgate.net A similar principle can be applied to synthesize 3-carboxamide derivatives, starting from pyrrolidine-3-carboxylic acid. The core logic involves activating the carboxylic acid at the 3-position and then coupling it with the desired amine, in this case, N-methylaniline.
Another established multi-step approach utilizes cyclization reactions of acyclic precursors. mdpi.com For example, 1,4-dicarbonyl compounds can undergo reductive amination with a primary amine, followed by cyclization, to form the pyrrolidine ring. nih.gov Subsequent chemical modifications can then be performed to introduce the carboxamide functionality at the desired position.
Functionalization Strategies for the Pyrrolidine Ring System
Functionalization of a pre-existing pyrrolidine ring is a versatile strategy that allows for the introduction of diverse substituents and the fine-tuning of molecular properties. nih.gov The nitrogen atom of the pyrrolidine ring is a common site for functionalization. For the target molecule, N-methyl-N-phenylpyrrolidine-3-carboxamide, the methyl group on the pyrrolidine nitrogen can be introduced via N-alkylation using an appropriate methylating agent.
The carbon skeleton can also be modified. For example, derivatives of 4-hydroxyproline (B1632879) can be used as starting materials, where the hydroxyl group serves as a handle for further chemical transformations. mdpi.com The synthesis of various bioactive compounds often starts with such functionalized pyrrolidine precursors, which are then elaborated to achieve the final target structure. nih.govmdpi.com
Carboxamide Bond Formation Techniques and Optimization
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation, which couples a carboxylic acid (or its derivative) with an amine, is one of the most frequently performed reactions in medicinal chemistry. acs.org
A variety of coupling reagents have been developed to facilitate this reaction by activating the carboxylic acid. numberanalytics.com Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used, often in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. cbijournal.comnih.gov The combination of EDC, HOAt, and a base like N,N'-diisopropylethylamine (DIPEA) has been shown to be effective for a broad range of carboxylic acids and amines, providing high conversion rates. nih.gov
Optimization of reaction conditions is crucial for achieving high yields. Factors such as the choice of solvent, temperature, and the specific coupling reagent and additives can have a significant impact. numberanalytics.comcbijournal.com For example, using polyethylene (B3416737) glycol (PEG-400) as a green reaction medium with EDC has been reported as an efficient, eco-friendly protocol for direct amide bond formation at room temperature. cbijournal.com Alternative methods include the conversion of the carboxylic acid to an acyl chloride or anhydride, which then reacts readily with the amine. acs.org Another modern approach involves the reaction of carboxylate salts with isocyanates at room temperature, which proceeds with the loss of carbon dioxide to form the amide bond in an atom-economical fashion. acs.org
| Reagent/System | Typical Additive(s) | Key Advantages | Reference |
|---|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOAt (1-hydroxy-7-azabenzotriazole), HOBt (1-hydroxybenzotriazole) | High efficiency, good for a wide range of substrates, water-soluble byproducts. | nih.gov |
| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine), HOBt | Effective and widely used. | cbijournal.com |
| DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | None required | Works well in aqueous solutions for bioconjugation. | nih.gov |
| Acyl Chlorides | Base (e.g., triethylamine, pyridine) | Highly reactive, drives reaction to completion. | acs.org |
Advanced Synthetic Techniques and Stereochemical Considerations
Modern synthetic chemistry offers advanced methodologies that provide greater control over the three-dimensional structure of molecules. For pyrrolidine derivatives, where stereochemistry can be critical for biological activity, these techniques are particularly valuable.
Stereoselective Synthesis and Chiral Control in Pyrrolidine Derivatives
Achieving chiral control is a central goal in the synthesis of complex pyrrolidine derivatives. Stereoselective methods aim to produce a single desired stereoisomer, which is crucial as different enantiomers or diastereomers of a molecule can have vastly different biological effects. nih.gov
One powerful approach is the diastereoselective hydrogenation of highly substituted pyrrole (B145914) systems. acs.orgnih.gov Using a heterogeneous catalyst, such as rhodium-on-alumina, substituted pyrroles can be reduced to pyrrolidines with excellent diastereoselectivity, potentially forming up to four new stereocenters in a single step. acs.orgresearchgate.net The reaction is believed to proceed in a two-step sequence where an initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring from a specific face. acs.orgnih.gov
Another strategy involves using chiral auxiliaries or catalysts. nih.gov For example, gold-catalyzed tandem reactions have been developed for the stereoselective synthesis of pyrrolidines bearing a tetrasubstituted carbon stereocenter. acs.org These methods often provide high diastereomeric ratios and yields. The inherent chirality of natural starting materials like proline can also be exploited to guide the stereochemical outcome of subsequent reactions. mdpi.com
Cycloaddition Methodologies for Pyrrolidine Core Construction
Cycloaddition reactions are among the most efficient methods for constructing the five-membered pyrrolidine ring, offering high atom economy and stereocontrol. rsc.org The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition involving azomethine ylides, is a classic and powerful strategy. nih.govacs.org In this reaction, an azomethine ylide (a 1,3-dipole) reacts with a dipolarophile (typically an alkene) to form the pyrrolidine ring, often with the simultaneous creation of multiple stereocenters. acs.org
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is another advanced method. nih.gov This process, which can be rendered enantioselective through the use of novel phosphoramidite (B1245037) ligands, is tolerant of a wide variety of imine substrates and provides pyrrolidine products in excellent yields and selectivities. nih.gov The reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic Pd-TMM intermediate. nih.gov These cycloaddition strategies provide direct access to complex and densely functionalized pyrrolidine cores that can be further elaborated to target molecules like this compound. rsc.org
| Methodology | Description | Key Features | Reference |
|---|---|---|---|
| Diastereoselective Hydrogenation | Reduction of substituted pyrroles using heterogeneous catalysts. | Creates multiple stereocenters with high diastereoselectivity. | acs.orgnih.govresearchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene or other dipolarophile. | Efficient construction of the pyrrolidine ring; good stereocontrol. | nih.govacs.org |
| Palladium-Catalyzed [3+2] Cycloaddition | Reaction of trimethylenemethane (TMM) with imines using a palladium catalyst and chiral ligands. | High enantioselectivity and yields; tolerant of various substrates. | nih.gov |
| Gold-Catalyzed Tandem Reaction | A sequence of alkyne hydroamination, iminium ion formation, and allylation. | Access to pyrrolidines with tetrasubstituted carbon stereocenters. | acs.org |
Directed C(sp³)–H Functionalization Strategies for Arylation
This approach typically employs a directing group attached to the pyrrolidine scaffold, which coordinates to a transition metal catalyst (commonly palladium) and guides it to a specific C–H bond. morressier.com This proximity enables selective activation and subsequent coupling with an aryl partner, such as an arylboronic acid or aryl iodide. rsc.orgnih.gov
One notable strategy involves the use of an aminoquinoline (AQ) directing group attached at the C(3) position of the pyrrolidine ring. acs.org This methodology facilitates the palladium-catalyzed C(4)–H arylation, leading to the selective synthesis of cis-3,4-disubstituted pyrrolidines. morressier.comacs.org The reaction proceeds with excellent regio- and stereoselectivity, favoring functionalization at the C(4) position over the electronically activated C(2) position. morressier.comacs.org The conditions for this transformation are often silver-free, utilize a low catalyst loading, and employ an inexpensive base like potassium carbonate (K₂CO₃). acs.org
Another approach utilizes a thioacyl group as a directing group for the palladium-catalyzed C(sp³)–H α-arylation of 3-pyrrolines. rsc.org This method allows for the introduction of an aryl group at the C(2) position using arylboronic acids as coupling partners, yielding 2-aryl-3-pyrrolines which can be readily converted to functionalized pyrrolidines. rsc.org
The choice of directing group and catalytic system is crucial for controlling the regioselectivity of the arylation. For instance, studies on N-heterocycles have demonstrated that aminoquinoline amides are powerful directing groups for functionalizing otherwise unreactive C-H bonds. acs.org The development of these strategies offers efficient, rapid, and divergent synthetic routes to valuable pyrrolidine derivatives with precise control over substitution patterns and stereochemistry. morressier.com
Table 1: Comparison of Directed C(sp³)–H Arylation Strategies for Pyrrolidine Derivatives
| Strategy | Directing Group | Catalyst System | Arylation Position | Key Features | Reference |
|---|---|---|---|---|---|
| C(4) Arylation | Aminoquinoline (AQ) at C(3) | Palladium (Pd) | C(4) | Excellent regio- and stereoselectivity for cis-products; Silver-free conditions. | morressier.comacs.org |
| α-Arylation | Thioacyl group | Palladium (Pd) | C(2) | Effective for 3-pyrroline (B95000) substrates; Uses arylboronic acids. | rsc.org |
| α-Arylation | N,N-dialkylthioamides | Palladium(II) (Pd(II)) | α-position (C2/C5) | First example of Pd-catalyzed cross-coupling of methylene (B1212753) C–H bonds with organometallic reagents. | nih.gov |
Process Optimization and Variability in Pyrrolidine Carboxamide Synthesis
The synthesis of pyrrolidine carboxamides, including this compound, involves multiple potential routes, and significant research has been dedicated to optimizing these processes for improved yield, purity, and efficiency. Variability in synthesis arises from the choice of starting materials, coupling reagents, and reaction conditions.
A common method for synthesizing N-(substituted phenyl) pyrrolidine-carboxamides involves the reaction of a pyrrolidine-carbonyl chloride with a substituted aromatic amine. rroij.com For example, pyrrolidine-2-carbonyl chloride, derived from L-proline, can be reacted with various anilines in a solvent like dry acetone to yield the corresponding carboxamide derivatives. rroij.com Optimization of this process can involve modifying the method for generating the acid chloride, the choice of solvent, and the reaction temperature and duration to maximize yield and minimize side products. rroij.com
Microwave-assisted synthesis has been shown to accelerate reactions and improve yields in heterocyclic chemistry. nih.gov For instance, in the Paal-Knorr synthesis of pyrrole derivatives, microwave irradiation reduced reaction times from hours to minutes and resulted in higher yields, likely due to reduced thermal decomposition of products. nih.gov Such techniques could be applied to the amidation step in pyrrolidine carboxamide synthesis to enhance efficiency.
One-pot reaction sequences are another key optimization strategy, designed to avoid the isolation and purification of intermediates, thereby saving time, solvents, and materials. researchgate.net For the synthesis of pyrrolidines via intramolecular hydroamination, optimization efforts focused on achieving a one-pot, two-step procedure where amine oxidation and hydroamination occur before the final N-oxide reduction, proving more efficient than a single-step process where reagents could interfere with each other. researchgate.net
Variability in synthetic routes is also introduced by the diverse methods available for constructing the pyrrolidine ring itself. These methods include multicomponent reactions, cycloadditions, and the functionalization of readily available precursors like proline. mdpi.comresearchgate.net The choice of a specific route can be dictated by the desired substitution pattern and stereochemistry of the final product.
The selection of coupling reagents for the final amidation step also introduces variability. Reagents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with HOBT (hydroxybenzotriazole) are commonly used to facilitate amide bond formation between a carboxylic acid and an amine under mild conditions. nih.gov Optimization of these coupling protocols involves screening different reagents, bases (e.g., DIPEA - N,N-diisopropylethylamine), and solvents to achieve the best results for a specific substrate pair. nih.gov
Table 2: Parameters for Optimization in Pyrrolidine Carboxamide Synthesis
| Parameter | Variable | Goal of Optimization | Potential Methods/Reagents | Reference |
|---|---|---|---|---|
| Reaction Time & Temperature | Duration, Heat Source | Increase reaction rate, reduce by-products | Microwave irradiation, conventional heating at optimal temperature | nih.gov |
| Reaction Sequence | Number of steps | Improve overall efficiency, reduce waste | One-pot procedures, tandem reactions | researchgate.net |
| Amide Coupling | Reagents, Solvents | Maximize yield and purity of the amide bond formation | EDC.HCl/HOBT, PCl₅, different solvents (DCM, Acetone) | rroij.comnih.gov |
| Starting Materials | Pyrrolidine precursor | Access to diverse analogues, stereochemical control | L-proline, 4-hydroxyproline, acyclic precursors | rroij.commdpi.com |
Structure Activity Relationship Sar Studies of N Methyl N Phenylpyrrolidine 3 Carboxamide Derivatives
Influence of Substituents on Molecular Interactions and Biological Activity
The biological activity of N-methyl-N-phenylpyrrolidine-3-carboxamide derivatives can be finely tuned by strategic modifications to the phenyl ring, the N-methyl group, and the pyrrolidine (B122466) ring. These changes can significantly impact the compound's pharmacological profile, target engagement, and conformational preferences.
Impact of Phenyl Ring Modifications on Pharmacological Profiles
Modifications to the phenyl ring of N-phenyl-carboxamide derivatives have been shown to dramatically alter their biological activity. For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, the introduction of trifluoromethyl groups, particularly at the 3 and 5 positions of the phenyl ring, resulted in submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that electron-withdrawing substituents can enhance the pharmacological profile of this class of compounds.
Similarly, 3D-QSAR studies on N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides indicated that electron-withdrawing groups such as -NO2 and -Cl on the phenyl ring were favorable for anti-inflammatory activity. researchgate.net These findings highlight the importance of the electronic properties of the phenyl ring in modulating the biological response. The position of the substituent also plays a critical role, as observed in a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, where the position of a chlorine atom on the phenyl ring influenced the compound's lipophilicity. mdpi.com
Table 1: Impact of Phenyl Ring Substituents on the Antimicrobial Activity of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide Derivatives against MRSA
| Compound | Phenyl Ring Substitution | MIC (µM) |
|---|---|---|
| 1 | 3,5-bis(Trifluoromethyl) | 0.16 - 0.68 |
| 2 | 2-chloro-5-(trifluoromethyl) | 0.16 - 0.68 |
| 3 | 4-bromo-3-(trifluoromethyl) | >10 |
Role of N-Methyl and Pyrrolidine Ring Substitutions on Target Engagement
The N-methyl group and substitutions on the pyrrolidine ring are critical for target engagement and can influence both potency and selectivity. N-methylation can introduce conformational constraints and alter the hydrogen-bonding capacity of the molecule. nih.govmdpi.com For example, in a study of norbelladine (B1215549) derivatives, N-methylation was found to enhance butyrylcholinesterase inhibition, suggesting a favorable interaction of the N-methylated analog with the enzyme's active site. mdpi.com
The pyrrolidine ring itself is a versatile scaffold in drug discovery, and its substitution pattern can significantly affect biological activity. Docking studies of pyrrolidine derivatives as influenza neuraminidase inhibitors have shown that the pyrrolidine core interacts with key residues in the active site, and its substituents can form crucial hydrogen bonds and electrostatic interactions. nih.gov
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of N-methylated peptide analogs has demonstrated that the introduction of an N-methyl group can lead to a more constrained conformation, which can be beneficial for receptor binding. nih.gov The energetically favorable conformations of this compound derivatives would dictate how they fit into a biological target's binding site.
The introduction of N-methyl groups can have significant effects on the peptide conformation, partly by creating a tertiary amide that loses a potential hydrogen bond donor and can adopt energetically similar cis and trans isomers. mdpi.com A systematic study of the effects of methylation and turn geometry on anti-parasitic activity indicated the importance of an extended conformer around the central residues and conformational mobility through isomerization of the tertiary amide and the geometry of the turn at the ends of the active peptides. mdpi.com
Computational Approaches in SAR Elucidation
Computational chemistry plays a vital role in understanding the structure-activity relationships of this compound derivatives at the molecular level. Techniques such as molecular docking and Density Functional Theory (DFT) provide valuable insights into ligand-target interactions and the electronic properties of these compounds.
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. Docking studies on various pyrrolidine carboxamide derivatives have successfully identified key interactions within the binding pocket. For instance, in a study of sulphonamide pyrolidine carboxamide derivatives as antiplasmodial agents, molecular docking was used to predict their binding affinities for P. falciparum N-myristoyltransferase. malariaworld.orgplos.org
These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. For other phenyl-carboxamide derivatives, docking studies have shown that the carboxamide moiety often forms key hydrogen bonds with backbone atoms of the protein, while the phenyl ring engages in hydrophobic interactions. nih.govrsc.org
Table 2: Predicted Binding Affinities of Sulphonamide Pyrolidine Carboxamide Derivatives with P. falciparum N-myristoyltransferase
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| 9a | -8.5 |
| 9b | -8.7 |
| 10a | -9.2 |
| 10o | -9.8 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been employed to study compounds structurally related to this compound. For example, a DFT study on 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid provided insights into its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. researchgate.net
The molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net Such analyses can explain the nature of intermolecular interactions and guide the design of derivatives with improved binding characteristics. arxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Potency Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds like pyrrolidine carboxamide derivatives, QSAR studies are instrumental in predicting inhibitory potency and guiding the synthesis of new, more effective analogs.
These models are built by correlating variations in the physicochemical properties (described by molecular descriptors) of the compounds with their observed biological activities. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been successfully applied to related carboxamide and pyrrolidine structures.
2D-QSAR: In 2D-QSAR studies on pyrrolidine analogs, models have been generated using multiple linear regression (MLR) and partial least squares (PLS) methods. researchgate.net These models have demonstrated that parameters such as shape flexibility, electrostatic properties (like dipole moment), and electronic effects play significant roles in determining the inhibitory activity. researchgate.net For instance, a study on 47 pyrrolidine derivatives identified the importance of reducing molecular polarity and flexibility to enhance biological activity. researchgate.net
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by considering the 3D arrangement of the molecules. chemrevlett.comslideshare.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a series of aligned molecules. slideshare.netresearchgate.net The resulting contour maps visualize regions where modifications to the chemical structure would likely lead to an increase or decrease in activity.
For pyrrolidine-based inhibitors, CoMFA and CoMSIA models have shown high statistical significance and predictive ability. researchgate.netresearchgate.net For example, a 3D-QSAR study on pyrrolidine derivatives as myeloid cell leukemia-1 (Mcl-1) inhibitors yielded robust models with good stability and predictability (CoMFA: Q² = 0.689, R²pred = 0.986; CoMSIA: Q² = 0.614, R²pred = 0.815). researchgate.net Such models have highlighted the importance of steric and electrostatic fields, suggesting that bulky, electron-rich substituents in specific positions can enhance binding affinity. researchgate.net
Below is a table summarizing the statistical validation parameters from representative QSAR studies on related pyrrolidine and carboxamide derivatives.
| Model Type | Compound Class | Key Statistical Parameters | Findings and Important Descriptors |
| 2D-QSAR (MLR/PLS) | Pyrrolidine analogs | Statistically significant r², q², F values | Activity is influenced by shape flexibility, dipole moment, and electrostatic parameters. researchgate.net |
| 3D-QSAR (CoMFA) | Pyrrolidine-based Mcl-1 inhibitors | Q² = 0.689; R² = 0.999; R²pred = 0.986 | Contour maps indicated specific structural requirements for enhanced inhibitory activity. researchgate.net |
| 3D-QSAR (CoMSIA) | Pyrrolidine-based Mcl-1 inhibitors | Q² = 0.614; R² = 0.923; R²pred = 0.815 | Steric, electrostatic, and hydrogen bond fields were critical for activity. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Pyrrolidine-based DPP-IV inhibitors | Statistically significant models | Identified that small, electron-rich substituents on the pyrrolidine ring and electron-rich groups on an aryl tail moiety increase binding affinity. researchgate.net |
This table is interactive. You can sort and filter the data.
These QSAR models serve as powerful predictive tools, allowing researchers to prioritize the synthesis of compounds with the highest predicted inhibitory potency, thereby streamlining the drug discovery process.
In Silico Tools for Bioactivity Prediction and Drug-Likeness Assessment
Beyond predicting potency, a range of in silico tools are employed to assess the broader biological profile of this compound derivatives, including their potential bioactivities, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity (ADMET). researchgate.netfrontiersin.org These predictions are vital for evaluating a compound's potential to be developed into a safe and effective drug.
Bioactivity Prediction: Web-based tools can predict the likely biological targets of a compound based on its chemical structure. For novel carboxamide derivatives bearing a pyrrolidine moiety, servers have been used to predict potential antibacterial and antifungal activities, helping to identify new therapeutic applications for the scaffold. tandfonline.comfigshare.com
Drug-Likeness Assessment: Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. tandfonline.com Computational programs are used to calculate these physicochemical properties and predict oral bioavailability. researchgate.net Studies on various carboxamide derivatives have shown that many can be designed to exhibit favorable, drug-like properties. researchgate.netresearchgate.net
ADME/Tox Prediction: Predicting the ADME and toxicity profile of a compound is crucial for avoiding costly failures in later stages of drug development. In silico tools can predict a wide array of properties, including:
Absorption: Intestinal absorption, Caco-2 cell permeability, and skin permeability. frontiersin.org
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). researchgate.net
Toxicity: Potential for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and skin sensitization. researchgate.netfrontiersin.org
The table below presents a sample of predicted ADME and pharmacokinetic properties for a series of hypothetical carboxamide derivatives, illustrating the type of data generated by these computational tools.
| Compound ID | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Predicted Intestinal Absorption (%) | BBB Permeability (logBB) |
| Derivative 1 | 385.45 | 3.1 | 1 | 4 | > 90% | -0.15 |
| Derivative 2 | 421.52 | 4.2 | 1 | 4 | > 90% | -0.08 |
| Derivative 3 | 455.91 | 4.9 | 2 | 5 | > 85% | -0.52 |
| Derivative 4 | 410.48 | 3.8 | 1 | 5 | > 90% | -0.41 |
| Derivative 5 | 498.60 | 5.5 | 2 | 6 | < 80% | -0.95 |
This table is interactive. You can sort and filter the data.
By integrating these in silico predictions, researchers can effectively triage novel this compound derivatives, prioritizing those with both high predicted potency from QSAR models and favorable drug-like and ADMET profiles for synthesis and further experimental evaluation.
Pharmacological Research Directions and Pre Clinical Applications of Pyrrolidine Carboxamides
Research Initiatives in Neurodegenerative Disorders
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal function and share common mechanisms like protein misfolding, oxidative stress, and inflammation. mdpi.com The primary goal of pharmacological treatment is often to alleviate symptoms, underscoring the need for new therapeutic molecules. nih.gov
While direct research linking N-methyl-N-phenylpyrrolidine-3-carboxamide to neurodegenerative disorders is not specified in the available literature, related structures have been explored for central nervous system (CNS) activity. For instance, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives were synthesized and evaluated for their anticonvulsant properties. researchgate.netrroij.com Several compounds in this series were found to be active in the maximal electroshock seizure (MES) test, a common screening method for antiepileptic drugs. researchgate.netrroij.com Compounds with 4-nitrophenyl and 4-chlorophenyl substitutions on the N-phenyl ring showed notable protection against induced seizures in murine models. rroij.com This line of research highlights the potential of the pyrrolidine (B122466) carboxamide scaffold to yield CNS-active agents, which could warrant future investigations into its role in managing symptoms or progression of neurodegenerative conditions.
Investigations in Oncology and Antiproliferative Mechanisms
The development of novel antiproliferative agents is a cornerstone of oncology research. The pyrrolidine scaffold is a component of more complex heterocyclic systems that have been studied for their anti-cancer potential. One such scaffold is the pyrrolo[3,2-d]pyrimidine core. nih.gov
Research has focused on modifying this structure, particularly at the N5 position of the pyrrole (B145914) ring, to enhance antiproliferative activity. nih.gov A study on novel N5-substituted pyrrolo[3,2-d]pyrimidines screened against the NCI-60 Human Tumor Cell Line panel revealed that these substitutions could significantly impact efficacy. The analysis suggested that these compounds might act as DNA or RNA alkylators. nih.gov Notably, N5 substitution was found to decrease the EC₅₀ (half maximal effective concentration) against CCRF-CEM leukemia cells by as much as sevenfold, identifying this position as a key area for developing new antiproliferative leads based on this scaffold. nih.gov
Additionally, other types of carboxamides, such as quinoxaline (B1680401) derivatives, have demonstrated a wide spectrum of antiproliferative activity against various cancer cell lines, including those for prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer. nih.govmdpi.com
Studies in Infectious Diseases
The rise of drug-resistant pathogens has spurred research into new classes of antimicrobial agents. Carboxamide derivatives, including those with a pyrrolidine core, are being actively investigated for their potential to combat a range of infectious diseases.
Derivatives of the pyrrolidine ring have shown promise as antimicrobial agents. N-methyl-2-pyrrolidone (NMP), a related compound, demonstrated antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in a dose-dependent manner. nih.gov
More complex carboxamide structures have also been evaluated. A study of novel N-(substituted) sulfonyl carboxamides incorporating a pyrrolidine-2,5-dione moiety predicted them to be effective antibacterial agents through in-silico molecular docking studies against the tyrosyl-tRNA synthetase protein. tandfonline.com Furthermore, certain 2-hydroxynaphthalene-1-carboxanilides have shown potent activity across a spectrum of bacteria, including resistant isolates. nih.gov
Table 1: Antibacterial Activity of Selected Carboxamide and Pyrrolidine Derivatives
| Compound Class | Bacterial Strain(s) | Key Finding | Source |
|---|---|---|---|
| N-methyl-2-pyrrolidone | Staphylococcus aureus, Escherichia coli | Exhibited dose-dependent antimicrobial activity. | nih.gov |
| N-(substituted) sulfonyl carboxamides with pyrrolidine-2,5-dione | General (in-silico) | Showed good binding scores for the active site of tyrosyl-tRNA synthetase, suggesting potential as antibacterial candidates. | tandfonline.com |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | E. coli and other strains | Active against a broad spectrum of bacteria, including E. coli, with a MIC of 23.2 μM. | nih.gov |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Broad spectrum, including resistant isolates | Demonstrated activity against both sensitive and resistant bacterial/mycobacterial isolates with MICs ranging from 0.3 to 92.6 μM. | nih.gov |
Several classes of carboxamides have been investigated for their effectiveness against pathogenic fungi. While not pyrrolidine-based, pyrazole (B372694) carboxamides have shown significant antifungal properties. nih.govrjpbr.com In vitro bioassays of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives showed moderate to good activity against several phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govrjpbr.com Some of these compounds displayed inhibitory activity greater than 50% at a concentration of 100 µg/mL. nih.gov
Another study on novel pyrazole carboxamides found that certain derivatives exhibited notable activity against fungi such as Alternaria porri and Rhizoctonia solani. mdpi.comresearchgate.net In addition, the related pyrrolidine compound, N-methyl-2-pyrrolidone, has also been shown to possess activity against the fungus Candida albicans. nih.gov
Table 2: Antifungal Activity of Selected Carboxamide and Pyrrolidine Derivatives
| Compound Class | Fungal Strain(s) | Key Finding | Source |
|---|---|---|---|
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Some derivatives showed over 50% inhibition at 100 µg/mL against G. zeae. | nih.govrjpbr.com |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | Exhibited significant activity with an EC₅₀ value of 0.37 μg/mL. | mdpi.comresearchgate.net |
| N-methyl-2-pyrrolidone | Candida albicans | Demonstrated antifungal activity in a dose-dependent manner. | nih.gov |
Tuberculosis remains a major global health threat, and the search for new drugs is critical. Carboxamide-containing compounds have emerged as a promising area of research. High-throughput screening identified tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) analogues as potent agents against Mycobacterium tuberculosis. nih.gov Genetic and chemical studies confirmed that these compounds, along with another series known as Spiro analogues, exert their effect by inhibiting the essential mycobacterial membrane protein large 3 (MmpL3). nih.gov
Other research has focused on rationally designing arylcarboxamides and N-phenylindole derivatives to inhibit key mycobacterial enzymes. researchgate.netmdpi.com Naphthamide derivatives, in particular, showed considerable activity against drug-sensitive M. tuberculosis and retained high activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.net Similarly, N-phenylindole derivatives have been developed as potent inhibitors of Polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival. mdpi.com
The fight against Human Immunodeficiency Virus (HIV) continues to require novel therapeutic strategies. While research specifically on pyrrolidine carboxamides for anti-HIV activity is limited in the provided sources, studies on structurally related compounds offer some insights. For example, research into N-methyl-N-phenyl dithiocarbamate (B8719985) complexes (which feature a dithiocarbamate group instead of a carboxamide) has been conducted. mdpi.com In this study, a copper(II)-bis (N-methyl-N-phenyl dithiocarbamate) complex showed a neutralization efficiency of 94% against one HIV-1 subtype, suggesting it could be explored as a potential HIV entry inhibitor. mdpi.com This indicates that the N-methyl-N-phenyl scaffold could be a starting point for designing inhibitors, although further research is needed to determine the efficacy of its carboxamide derivatives.
Research in Inflammatory Processes and Analgesic Effects
Pyrrolidine carboxamide derivatives have emerged as promising candidates for the development of new anti-inflammatory and analgesic agents. researchgate.netalliedacademies.org Research has explored their mechanisms of action, which often involve the inhibition of key enzymes and mediators in the inflammatory cascade.
One area of investigation has been the role of these compounds as inhibitors of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. mdpi.comnih.gov For instance, certain (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides have demonstrated potent anti-inflammatory and analgesic effects, with some derivatives showing greater or equivalent activity to the standard drug indomethacin. nih.gov In vitro assays revealed that these compounds can act as moderate inhibitors of COX-2, the isoform of the enzyme primarily involved in inflammation. nih.gov
Another study on a novel 2-phenylquinoline-4-carboxamide (B4668241) derivative identified a compound with significant anti-inflammatory activity, comparable to that of diclofenac (B195802) sodium, in a carrageenan-induced rat paw edema model. alliedacademies.org The analgesic properties of pyrrolidine carboxamides have also been evaluated using various animal models, such as the writhing test and the hot-plate method. alliedacademies.orgnih.gov For example, (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide demonstrated naloxone-attenuated analgesia, suggesting a potential interaction with the opioid system. nih.gov
Furthermore, some pyrazole-carboxamide derivatives containing a piperazine (B1678402) moiety have been synthesized and shown to possess potent anti-inflammatory activity in vivo. nih.gov The diverse structures of pyrrolidine carboxamides allow for a wide range of modifications, enabling the fine-tuning of their pharmacological properties to enhance their anti-inflammatory and analgesic potential.
Table 1: Selected Pyrrolidine Carboxamide Derivatives with Anti-inflammatory and Analgesic Activity
| Compound Class | Model/Assay | Key Findings |
| (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Carrageenan-induced edema (in vivo), COX-1/COX-2 inhibition (in vitro) | Showed significant anti-inflammatory and analgesic effects, with some compounds being more potent than indomethacin. Acted as moderate COX-2 inhibitors. nih.gov |
| 2-Phenylquinoline-4-carboxamides | Carrageenan-induced paw edema, Writhing test (in vivo) | A specific derivative demonstrated anti-inflammatory activity comparable to diclofenac sodium and significant analgesic effects. alliedacademies.org |
| (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide | Hot-plate method (in vivo) | Exhibited naloxone-attenuated analgesia, suggesting a potential opioid-mediated mechanism. nih.gov |
| 3-Phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema (in vivo) | All synthesized compounds were found to be potent anti-inflammatory agents. nih.gov |
Studies of Neurological Disorders: Anticonvulsant Activity Research
The pyrrolidine carboxamide scaffold has been a fruitful area of research for the discovery of new anticonvulsant agents for the potential treatment of neurological disorders like epilepsy. researchgate.net Numerous derivatives have been synthesized and evaluated in various preclinical models of seizures, demonstrating a broad spectrum of activity.
A series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized and tested for their anticonvulsant properties using the maximal electroshock seizure (MES) test in mice. researchgate.netrroij.com Several compounds in this series showed significant protection against MES-induced seizures, with some, like those with 4-nitrophenyl and 4-chlorophenyl substitutions, being particularly active and devoid of neurotoxicity at effective doses. rroij.com
Further research into hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione revealed anticonvulsant activity in MES, psychomotor seizure (6 Hz), and subcutaneous pentylenetetrazol (scPTZ) tests. nih.gov One compound, in particular, demonstrated notable activity in the scPTZ test, significantly prolonging the latency to the first seizure. nih.gov
The mechanism of action for the anticonvulsant effects of these compounds is thought to be multifactorial and may involve interactions with voltage-gated sodium and calcium channels. nih.gov For instance, a potent and broad-spectrum anticonvulsant, a 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative, was identified with efficacy in the MES, 6 Hz, and scPTZ models. mdpi.com Its mechanism is suggested to involve the inhibition of peripheral and central sodium and calcium currents. mdpi.com
The versatility of the pyrrolidine carboxamide structure allows for the development of new chemical entities with improved anticonvulsant profiles, offering hope for new therapeutic strategies for epilepsy.
Table 2: Anticonvulsant Activity of Selected Pyrrolidine Carboxamide Derivatives
| Compound/Derivative Class | Seizure Model(s) | Key Findings |
| N-(substituted phenyl) pyrrolidine-2-carboxamide | Maximal Electroshock Seizure (MES) | Several derivatives showed significant protection. Compounds with 4-nitrophenyl and 4-chlorophenyl substitutions were highly active. researchgate.netrroij.com |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | MES, 6 Hz, subcutaneous Pentylenetetrazol (scPTZ) | Showed anticonvulsant activity in multiple models. One compound significantly prolonged seizure latency in the scPTZ test. nih.gov |
| 3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, 6 Hz, scPTZ | A lead compound demonstrated robust, broad-spectrum anticonvulsant activity, potentially through inhibition of sodium and calcium channels. mdpi.com |
| N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD) | MES, pentylenetetrazol-induced, bicuculline-induced, 6-Hz psychomotor, and sound-induced seizures | Displayed broad-spectrum anticonvulsant activity in various rodent models of epilepsy. nih.gov |
Analytical and Characterization Methodologies in Pyrrolidine Carboxamide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of a compound. By interacting with molecules using electromagnetic radiation, these techniques provide detailed information about connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen atomic frameworks. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's connectivity.
For N-methyl-N-phenylpyrrolidine-3-carboxamide, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons in different chemical environments. The protons on the phenyl group would appear in the aromatic region, while the protons of the pyrrolidine (B122466) ring and the N-methyl group would be found in the aliphatic region. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton relationships.
Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the phenyl ring, the carbons of the pyrrolidine ring, and the N-methyl carbon. The chemical shifts of these signals are indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H (aromatic) | 7.20 - 7.50 | 125.0 - 145.0 |
| Pyrrolidine-H (C3) | 2.80 - 3.10 | 40.0 - 45.0 |
| Pyrrolidine-H (C2, C5) | 3.20 - 3.70 | 48.0 - 55.0 |
| Pyrrolidine-H (C4) | 1.90 - 2.30 | 28.0 - 35.0 |
| N-Methyl-H | 3.10 - 3.30 | 35.0 - 40.0 |
Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which helps in confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental composition.
The molecular formula for this compound is C₁₂H₁₆N₂O, giving it a monoisotopic mass of approximately 204.1263 Da. The mass spectrum would show a molecular ion peak (M⁺) at this value. Furthermore, the fragmentation pattern observed in the spectrum offers clues about the molecule's structure, as specific fragments are formed through the cleavage of weaker bonds.
Table 2: Expected Mass Spectrometry Data for this compound This is an interactive table. Click on the headers to sort.
| Ion | Formula | Calculated Mass (Da) | Description |
|---|---|---|---|
| [M]⁺ | C₁₂H₁₆N₂O | 204.1263 | Molecular Ion |
| [M-C₆H₅]⁺ | C₆H₁₁N₂O | 127.0871 | Loss of the phenyl group |
| [C₇H₇N]⁺ | C₇H₇N | 105.0578 | Fragment corresponding to N-methylaniline |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of these frequencies provides a characteristic spectrum. For this compound, the most prominent feature would be the strong absorption band from the carbonyl (C=O) group of the tertiary amide. Studies on analogous pyrrolidine carboxamide derivatives show this C=O stretching vibration typically in the range of 1660-1680 cm⁻¹. nih.gov Other key absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule and C-N stretching vibrations.
Table 3: Characteristic Infrared Absorption Frequencies for this compound This is an interactive table. Click on the headers to sort.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Amide C=O | Stretch | 1650 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
Elemental analysis is a fundamental process that determines the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the sample. For this compound (C₁₂H₁₆N₂O), the theoretical elemental composition can be precisely calculated.
Table 4: Elemental Analysis Data for C₁₂H₁₆N₂O This is an interactive table. Click on the headers to sort.
| Element | Atomic Mass | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 144.132 | 70.56 |
| Hydrogen (H) | 1.008 | 16.128 | 7.90 |
| Nitrogen (N) | 14.007 | 28.014 | 13.72 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is an analytical method used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystal, the atoms diffract the X-rays into a specific pattern. By analyzing this pattern, researchers can determine the precise three-dimensional arrangement of atoms in the crystal lattice.
The solid-state structure of (3S)-N-methyl-N-phenylpyrrolidine-3-carboxamide has been determined through X-ray diffraction experiments. pdbj.orgpdbj.org Data deposited in the Protein Data Bank (PDB), under accession code 5QST, shows the compound co-crystallized with a protein target. proteopedia.org This analysis, conducted at a resolution of 2.58 Å, provides definitive proof of the compound's constitution and stereochemistry, showing the exact bond lengths, bond angles, and conformation of the molecule in its bound state. proteopedia.org
Table 5: Crystallographic Data Summary for (3S)-N-methyl-N-phenylpyrrolidine-3-carboxamide This is an interactive table. Click on the headers to sort.
| Parameter | Value | Source |
|---|---|---|
| PDB Accession Code | 5QST | proteopedia.org |
| Method | X-RAY DIFFRACTION | pdbj.orgproteopedia.org |
| Resolution | 2.58 Å | proteopedia.org |
Advanced In Vitro Research Models
Beyond structural characterization, understanding the biological activity of a compound is essential. Advanced in vitro models provide a crucial platform for assessing the efficacy and mechanism of action of new chemical entities in a controlled, non-living environment. For the broader class of pyrrolidine carboxamide derivatives, a variety of such models are employed.
For instance, derivatives have been tested in antiviral assays using cell lines like Vero cells to evaluate their ability to inhibit viral replication, such as in studies related to SARS-CoV-2. nih.govrsc.org In the context of infectious diseases, antiplasmodial assays are used to screen for activity against malaria-causing parasites like Plasmodium falciparum. nih.govplos.org Furthermore, to investigate potential anti-inflammatory properties, in vitro assays that measure the inhibition of enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) or protein denaturation are utilized. ebi.ac.uk These cell-based and biochemical assays are critical for the early-stage evaluation of the therapeutic potential of pyrrolidine carboxamides.
High-Throughput Screening (HTS) in Lead Compound Discovery
High-throughput screening (HTS) is a key strategy in modern drug discovery that allows for the rapid testing of large numbers of compounds (often hundreds of thousands to millions) to identify "hits"—compounds that show activity against a biological target. This process is highly automated and uses miniaturized assay formats to increase efficiency and reduce costs.
For the discovery of novel pyrrolidine carboxamides with desired biological activity, HTS campaigns would be designed around a specific target. The development of a robust and reliable assay is the first critical step. This assay must be sensitive, reproducible, and suitable for automation. Both biochemical assays (using purified proteins) and cell-based assays can be adapted for HTS. Cell-based assays are often preferred in later stages as they provide more physiologically relevant information.
During an HTS campaign, a library of compounds, which could include a diverse set of pyrrolidine carboxamide derivatives, is screened at a single concentration against the target. Compounds that elicit a response above a certain threshold are identified as primary hits. These hits then undergo a series of validation and confirmation steps to eliminate false positives. This includes re-testing the active compounds, often at multiple concentrations to generate a dose-response curve and determine their potency.
The data generated from an HTS campaign is typically vast and requires sophisticated data analysis tools to identify promising lead compounds. The table below shows an example of how HTS data for a series of hypothetical compounds might be summarized.
| Compound ID | Primary Screen (% Inhibition) | Confirmatory Screen (IC50) |
| PC-001 | 85 | 1.2 µM |
| PC-002 | 12 | - |
| PC-003 | 92 | 0.8 µM |
| PC-004 | 78 | 2.5 µM |
This table is for illustrative purposes only and does not represent actual data for this compound.
Following a successful HTS campaign, the identified hits, which could potentially include structures similar to this compound, would proceed to lead optimization. This involves medicinal chemistry efforts to synthesize analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties.
Future Perspectives in N Methyl N Phenylpyrrolidine 3 Carboxamide Research
Emerging Research Areas for Pyrrolidine (B122466) Carboxamides in Diverse Biological Systems
The versatility of the pyrrolidine scaffold suggests that N-methyl-N-phenylpyrrolidine-3-carboxamide could be a valuable starting point for developing novel therapeutic agents across a range of diseases. frontiersin.org The inherent three-dimensionality of the pyrrolidine ring, owing to its sp³-hybridized carbons, allows for a nuanced exploration of chemical space, which is crucial for specific interactions with biological targets. nih.govnih.gov
Oncology: Pyrrolidine carboxamide derivatives have shown significant promise as anticancer agents. nih.gov For instance, certain analogues have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma, demonstrating potent anticancer activity. nih.gov Research has also explored their role as dual inhibitors of EGFR (epidermal growth factor receptor) and CDK2 (cyclin-dependent kinase 2), which are crucial targets in cancer therapy. nih.gov Future research on this compound could involve modifying its structure to target specific cancer-related pathways, such as those involving myeloid cell leukemia-1 (Mcl-1) inhibitors or disrupting the MDM2-p53 interaction. tandfonline.comscispace.com
Infectious Diseases: The pyrrolidine carboxamide core is a promising framework for the development of novel anti-infective agents. Studies have identified derivatives with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting the enoyl-acyl carrier protein reductase (InhA). nih.govacs.org Additionally, antibacterial properties have been reported for N-(2′-nitrophenyl)pyrrolidine-2-carboxamides, which are designed to mimic antimicrobial peptides. nih.gov The potential of this compound as a scaffold for new antibacterial or antiviral drugs warrants further investigation.
Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in drugs targeting the CNS. nih.gov Pyrrolidine-2,5-diones, for example, have been investigated for the treatment of epilepsy. nih.gov Furthermore, novel pyrrolidine-2-one derivatives have shown neuroprotective effects in models of cognitive impairment, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease. nih.gov A series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives were synthesized and showed promising anticonvulsant activity in preclinical models. researchgate.net This indicates that this compound could be a valuable lead structure for the development of new CNS-active agents.
Inflammatory Diseases: The anti-inflammatory potential of pyrrolidine carboxamides is another significant area of research. Derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammatory and pain pathways. rsc.org The synthesis of new pyrrolidine derivatives and their subsequent evaluation for analgesic and anti-inflammatory activity has been a focus of recent studies. nih.gov This suggests a potential therapeutic application for this compound in inflammatory conditions.
The following table summarizes the potential therapeutic areas for pyrrolidine carboxamides, which could be explored for this compound.
| Therapeutic Area | Potential Molecular Target/Mechanism | Reference Compounds/Derivatives |
| Oncology | Mcl-1 Inhibition, MDM2-p53 Interaction Disruption, EGFR/CDK2 Inhibition | Pyrrolidine aryl carboxamides, Spiro[pyrrolidin-3,2-oxindoles] |
| Infectious Diseases | Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition | Pyrrolidine carboxamides, N-(2′-nitrophenyl)pyrrolidine-2-carboxamides |
| CNS Disorders | Modulation of Neurotransmitter Systems, Neuroprotection | Pyrrolidine-2,5-diones, Pyrrolidine-2-one derivatives, N-(substituted phenyl) pyrrolidine-2-carboxamides |
| Inflammatory Diseases | N-acylethanolamine acid amidase (NAAA) Inhibition, COX-1/COX-2 Inhibition | Pyrrolidine amide derivatives |
Integration of Advanced Computational and Experimental Approaches for Compound Optimization
To unlock the full therapeutic potential of this compound, a synergistic approach combining computational modeling and advanced experimental techniques will be crucial for its optimization.
Computational Approaches: In silico methods are invaluable for predicting the biological activity and pharmacokinetic properties of novel compounds. tandfonline.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can elucidate the structural requirements for enhanced biological activity. tandfonline.comscispace.com Molecular docking simulations can predict the binding modes of this compound derivatives with their target proteins, providing insights for rational drug design. tandfonline.comnih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. tandfonline.com These computational tools can guide the synthesis of more potent and selective analogues.
Experimental Approaches: High-throughput screening (HTS) of combinatorial libraries of pyrrolidine derivatives allows for the rapid identification of compounds with desired biological activities. nih.govpnas.orgnih.gov The development of efficient synthetic protocols, including continuous flow methods, can facilitate the rapid and scalable production of a diverse library of this compound analogues. rsc.org Structure-activity relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure influence biological activity. rsc.orgnih.gov For example, SAR studies on pyrrolidine amide derivatives as NAAA inhibitors have shown that small lipophilic substituents on the phenyl ring are preferable for optimal potency. rsc.org
The iterative process of computational design, chemical synthesis, and biological evaluation will be key to optimizing the therapeutic profile of this compound.
Role of the Compound in Advancing Broader Medicinal Chemistry Principles and Scaffold Design
The study of this compound and its derivatives contributes to the broader understanding of medicinal chemistry principles and the strategic design of new drug candidates. The pyrrolidine ring is considered a privileged scaffold because it is a recurring motif in a multitude of bioactive compounds. researchgate.netufrj.brresearchgate.net
Stereochemistry and Biological Activity: The pyrrolidine scaffold possesses stereogenic centers, and the spatial arrangement of substituents can significantly impact biological activity. nih.govnih.gov Investigating the different stereoisomers of this compound and their interactions with biological targets can provide valuable insights into the stereochemical requirements for potency and selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The pyrrolidine carboxamide framework can serve as a template for scaffold hopping, where the core structure is replaced with a different but functionally equivalent scaffold to explore new chemical space and improve drug-like properties. Similarly, bioisosteric replacement of the phenyl or methyl groups on this compound with other functional groups can be used to fine-tune its physicochemical and pharmacological properties.
Understanding Drug-Target Interactions: Detailed studies of how this compound and its optimized derivatives bind to their biological targets can provide fundamental knowledge about the molecular interactions that govern biological processes. This information is crucial for the rational design of future drugs with improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
